molecular formula C10H11FO3 B8301553 Methyl 2-(4-fluorophenyl)-3-hydroxypropanoate

Methyl 2-(4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B8301553
M. Wt: 198.19 g/mol
InChI Key: CJGWNNKCEBLFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-fluorophenyl)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3

InChI Key

CJGWNNKCEBLFSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-(4-fluorophenyl)acetate (5.0 g, 29.73 mmol), NaOMe (0.08031 g, 1.487 mmol) and paraformaldehyde (0.9374 g, 31.22 mmol) were dissolved/suspended in 200 mL of DMSO and allowed to stir overnight at ambient temperature. The reaction was quenched with the addition of 1000 mL of ice-cold water. The reaction was neutralized with the addition of HCl solution, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water twice, once with brine, separated, dried over MgSO4, filtered, and concentrated in vacuo to afford the crude product as a yellow oil. Column chromatography on silica gel eluting with 25:75 hexanes:ethyl acetate afforded methyl 2-(4-fluorophenyl)-3-hydroxypropanoate (3.0 g, 50.91% yield) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.9374 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
NaOMe
Quantity
0.08031 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl (4-fluorophenyl)acetate (5.5 g) in DMSO (220 mL) was added 1,3,5-trioxane (3.24 g) and sodium methoxide (88 mg). The mixture was stirred at room temperature for 16 h. Water was added and the reaction mixture was extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum. Silicagel chromatography gave 3.8 g of the title compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
88 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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